(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

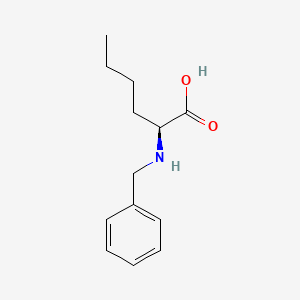

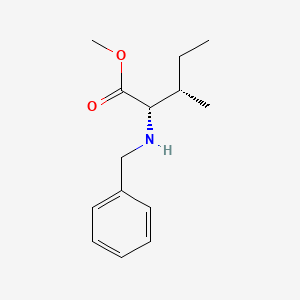

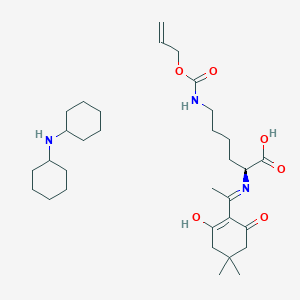

“(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is a complex organic compound. It contains a total of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is complex. It contains a total of 36 bonds, including 20 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” include a molecular weight of 252.22 g/mol, a topological polar surface area of 112 Ų, and a complexity of 339 .科学的研究の応用

Biomarker Research in Tobacco and Cancer Studies

Studies have utilized compounds like (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid as biomarkers in investigating the impact of tobacco on cancer. For instance, carcinogens and their metabolites found in urine, including various nitrophenyl derivatives, help assess exposure to tobacco smoke and its carcinogenic potential. This research is crucial for developing strategies for cancer prevention related to tobacco use (Hecht, 2002).

Flavor Chemistry in Foods

The production and breakdown pathways of branched chain aldehydes, derived from amino acids similar to (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid, are extensively studied in food chemistry for their impact on flavor. These compounds contribute significantly to the aroma profile of various foods, both fermented and non-fermented. Understanding these pathways is essential for controlling food flavor during processing and storage (Smit et al., 2009).

Hazardous Chemical Reactions

Research into the hazardous reactions between compounds like (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid and other chemicals, such as nitric acid and isopropanol, has highlighted the risks involved in industrial processes. Such studies are vital for improving safety protocols in chemical manufacturing and handling, preventing accidents, and ensuring worker safety (Hedlund et al., 2014).

Environmental Science and Pollution

Research on environmental degradation, such as the breakdown of pharmaceuticals like acetaminophen using advanced oxidation processes, involves studying the reactivity of nitrophenyl derivatives. These studies are crucial for developing efficient methods to remove harmful pollutants from water, thus reducing their ecological and health impacts (Qutob et al., 2022).

Photoprotective Chemistry

The use of photosensitive protecting groups, including nitrophenyl derivatives in synthetic chemistry, demonstrates the relevance of (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid in the development of novel synthetic pathways. These protecting groups facilitate the selective activation or deactivation of functional groups, enhancing the efficiency of chemical syntheses (Amit et al., 1974).

特性

IUPAC Name |

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)